molecular formula C5H6N4 B1500418 Pyrimidine-4-carboximidamide CAS No. 738575-71-8

Pyrimidine-4-carboximidamide

Cat. No. B1500418
M. Wt: 122.13 g/mol
InChI Key: QSAPNXNLWSGIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-4-carboximidamide is a useful research compound. Its molecular formula is C5H6N4 and its molecular weight is 122.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimidine-4-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine-4-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

738575-71-8

Product Name

Pyrimidine-4-carboximidamide

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

pyrimidine-4-carboximidamide

InChI

InChI=1S/C5H6N4/c6-5(7)4-1-2-8-3-9-4/h1-3H,(H3,6,7)

InChI Key

QSAPNXNLWSGIPY-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C(=N)N

Canonical SMILES

C1=CN=CN=C1C(=N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of Na (0.11 g) in methanol (100 mL). The mixture was stirred for 10 min. This was followed by the addition of pyrimidine-4-carbonitrile (10 g, 95.15 mmol, 1.00 equiv). The solution was stirred for 2 h at room temperature. To this was added NH4Cl (11 g, 205.65 mmol, 2.16 equiv). The resulting solution was stirred for 4 h at 25° C. The resulting mixture was concentrated under vacuum. The residue was dissolved in 100 mL of ethanol. The mixture was stirred for 10 min under reflux. The solids were filtered out. The filtrate was concentrated under vacuum. The solids were collected by filtration. This resulted in 5 g (33%) of pyrimidine-4-carboximidamide hydrochloride as a white solid. MS (ESI) m/z 123 ([M+H]+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.